Butanedioic acid, 2-(2-methylpropyl)-3-(2-propenyl)-,4-(1,1-dimethylethyl) ester, (2R,3S)-
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Overview
Description
Butanedioic acid, 2-(2-methylpropyl)-3-(2-propenyl)-,4-(1,1-dimethylethyl) ester, (2R,3S)-: is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-(2-methylpropyl)-3-(2-propenyl)-,4-(1,1-dimethylethyl) ester, (2R,3S)- typically involves multi-step organic reactions. The process begins with the preparation of the butanedioic acid derivative, followed by the introduction of the 2-methylpropyl and 2-propenyl groups. The final step involves the esterification with 4-(1,1-dimethylethyl) alcohol under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2-(2-methylpropyl)-3-(2-propenyl)-,4-(1,1-dimethylethyl) ester, (2R,3S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo specific reactions makes it a valuable tool for investigating biochemical processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Butanedioic acid, 2-(2-methylpropyl)-3-(2-propenyl)-,4-(1,1-dimethylethyl) ester, (2R,3S)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in enzyme activity, gene expression, and cellular signaling. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other butanedioic acid derivatives with different substituents. Examples include:
- Butanedioic acid, 2-(2-methylpropyl)-3-(2-propenyl)-,4-(1,1-dimethylethyl) ester, (2R,3R)-
- Butanedioic acid, 2-(2-methylpropyl)-3-(2-propenyl)-,4-(1,1-dimethylethyl) ester, (2S,3S)-
Uniqueness
The uniqueness of Butanedioic acid, 2-(2-methylpropyl)-3-(2-propenyl)-,4-(1,1-dimethylethyl) ester, (2R,3S)- lies in its specific stereochemistry and functional groups. This configuration imparts distinct chemical and biological properties, making it suitable for specialized applications.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-methylpropyl)hex-5-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O4/c1-7-8-11(14(18)19-15(4,5)6)12(13(16)17)9-10(2)3/h7,10-12H,1,8-9H2,2-6H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLYHCXPMSYODR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC=C)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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